molecular formula C19H21ClN4O B2775730 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415470-60-7

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2775730
CAS No.: 2415470-60-7
M. Wt: 356.85
InChI Key: LQGPCIBJUPNSJM-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the piperazine and tetrahydroquinazoline intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps. The final coupling reaction between the piperazine and tetrahydroquinazoline intermediates is usually facilitated by reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include various quinazoline derivatives, reduced piperazine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares a piperidine ring structure and is used in similar applications, such as targeted protein degradation.

    tert-Butyl carbamate: Another related compound used in organic synthesis and as a building block for more complex molecules.

Uniqueness

What sets 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline apart is its unique combination of a piperazine ring with a chlorophenyl group and a tetrahydroquinazoline moiety. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)18-16-6-1-2-7-17(16)21-13-22-18/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPCIBJUPNSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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